N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467480
InChI: InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
SMILES: CC(=O)NCC1CCCN1CCN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13467480

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
Standard InChI Key UQPMNOFBDALPDW-VIFPVBQESA-N
Isomeric SMILES CC(=O)NC[C@@H]1CCCN1CCN
SMILES CC(=O)NCC1CCCN1CCN
Canonical SMILES CC(=O)NCC1CCCN1CCN

Introduction

Structural and Synthetic Overview

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 2-position with an acetamide group and at the 1-position with a 2-aminoethyl chain. The (S)-configuration at the pyrrolidine ring’s chiral center confers stereochemical specificity, which is critical for its interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide
Molecular FormulaC9H19N3O\text{C}_9\text{H}_{19}\text{N}_3\text{O}
Molecular Weight185.27 g/mol
SMILES NotationCC(=O)NC[C@@H]1CCCN1CCN
PubChem CID66567383

Synthesis Pathways

The synthesis typically involves a multi-step process:

  • Starting Material: (S)-pyrrolidine-2-carboxylic acid or its derivatives.

  • Acetylation: Reaction with acetic anhydride or acetyl chloride in dichloromethane under controlled conditions (0–5°C, 12–24 hours).

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Key challenges include maintaining stereochemical integrity during acetylation and optimizing reaction yields (~60–70% in published protocols).

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the acetamide group.

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 3.42 (m, 1H, pyrrolidine-H), 2.95 (t, 2H, -NH2_2), 2.25 (s, 3H, CH3_3CO).

  • IR: Strong absorption at 1650 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

Reactivity Profile

The compound participates in reactions typical of secondary amides:

  • Hydrolysis: Forms carboxylic acid derivatives under strong acidic/basic conditions.

  • Alkylation: The aminoethyl side chain can undergo further functionalization (e.g., with alkyl halides).

Biological Activity and Mechanism

Receptor Interactions

Structural analogs of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide have shown affinity for G protein-coupled receptors (GPCRs), particularly orexin and chemokine receptors . For example:

  • Orexin Receptor Antagonism: The aminoethyl and pyrrolidine motifs mimic residues in dual OX1_1/OX2_2 antagonists like almorexant, suggesting potential sleep-regulation properties .

  • Chemokine Receptor Modulation: The compound’s ability to occupy the minor binding pocket of CXCR4 (via interactions with Trp2.60^{2.60} and Asp2.63^{2.63}) has been hypothesized based on structural studies .

Enzymatic Inhibition

Preliminary assays indicate inhibitory activity against serine proteases (IC50_{50} ~10 μM), likely due to hydrogen bonding between the acetamide carbonyl and catalytic triad residues.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for designing:

  • Neurological Agents: Potential anxiolytics or sleep aids via orexin receptor modulation .

  • Anticancer Therapeutics: Chemokine receptor antagonists may inhibit metastasis .

Table 2: Structural Analogues and Key Differences

CompoundModificationBiological Impact
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamideR-configuration at pyrrolidineReduced receptor binding affinity
N-[1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]-acetamidePropyl side chainEnhanced lipophilicity

The (S)-configuration and aminoethyl chain are critical for target specificity, as enantiomeric forms exhibit diminished activity.

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